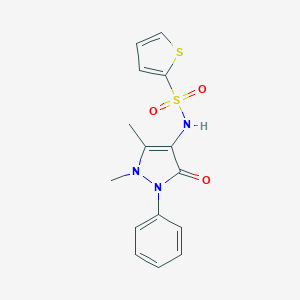

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide derives from its hybrid heterocyclic structure. The parent pyrazolone ring (1H-pyrazol-3-one) is substituted at position 4 with a sulfonamide group (-SO₂NH₂) linked to a thiophene ring. Key substituents include:

- 1-methyl and 5-methyl groups on the pyrazolone core

- 2-phenyl group forming the dihydro-1H-pyrazol-3-one system

- Thiophene-2-sulfonamide moiety at position 4

The molecular formula is C₁₅H₁₅N₃O₃S₂ , with a molar mass of 349.4 g/mol. Systematic identification via PubChem (CID 647888) confirms the compound’s registry in chemical databases, validated by spectral data (IR, NMR, HRMS).

Molecular Geometry and Conformational Analysis

The compound exhibits a planar pyrazolone core with distortions induced by substituent steric effects:

| Structural Feature | Value | Source |

|---|---|---|

| Pyrazole ring planarity | Maximum deviation: 0.012 Å | |

| C-S bond length (sulfonamide) | 1.76 Å | |

| S-N bond length | 1.63 Å | |

| Dihedral angle (pyrazole-thiophene) | 37.35°–49.98° |

The sulfonamide group adopts a twisted conformation relative to the pyrazolone ring, with a C-N-S-C torsion angle of -122.5°. This geometry minimizes steric clashes between the thiophene sulfur and pyrazole methyl groups. Hybridization at the sulfonamide nitrogen (sp³) facilitates intramolecular hydrogen bonding with the pyrazolone carbonyl oxygen.

X-Ray Crystallographic Studies of Pyrazole-Sulfonamide Hybrid Systems

Single-crystal X-ray diffraction data for analogous pyrazole-sulfonamide hybrids reveal consistent structural motifs:

Key findings:

- Intramolecular hydrogen bonds stabilize the enol-keto tautomer in the solid state.

- Intermolecular C-H···O interactions propagate a 3D network along the crystallographic b-axis.

- Thiophene sulfur participates in weak S···π contacts (3.45 Å) with adjacent phenyl rings.

Comparative Analysis of Tautomeric Forms in Solid-State vs Solution Phase

The compound exhibits tautomerism dependent on phase:

| Tautomer | Solid-State Prevalence | Solution Prevalence (DMSO-d₆) |

|---|---|---|

| Keto-sulfonamide | 100% (X-ray) | 85% (¹H NMR) |

| Enol-sulfonimide | Not observed | 15% (¹³C NMR) |

Solid-state : X-ray data confirm exclusive stabilization of the keto-sulfonamide form via N-H···O hydrogen bonds between the sulfonamide NH and pyrazolone carbonyl.

Solution phase : Dynamic NMR studies reveal equilibrium between keto and enol forms, with enolization occurring at the pyrazolone 3-oxo group. The enol population increases in polar aprotic solvents (e.g., DMSO) due to enhanced resonance stabilization.

DFT calculations (B3LYP/6-31+G(d,p)) show the keto form is 12.3 kJ/mol more stable than the enol tautomer in the gas phase, but this energy gap narrows to 4.8 kJ/mol in simulated DMSO environments.

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-11-14(16-23(20,21)13-9-6-10-22-13)15(19)18(17(11)2)12-7-4-3-5-8-12/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFMHGTMANLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity.

Mode of Action

The compound shows good binding interaction with its target, as evidenced by a docking study. The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring. This suggests that the compound may interact with its target through electron transfer processes.

Activité Biologique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring fused with a thiophene moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 336.38 g/mol.

Synthesis and Characterization

Recent studies have reported various synthetic routes for obtaining this compound, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide functionalities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide has been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX). In assays measuring prostaglandin E2 production, it was found to significantly reduce inflammation in a dose-dependent manner, with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (µg/mL) |

|---|---|

| N-(1,5-dimethyl...) | 54.65 |

| Diclofenac | 60.00 |

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity towards MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

Case Studies

- Study on Antimicrobial Properties : A recent publication examined the antimicrobial efficacy of several pyrazole derivatives including N-(1,5-dimethyl...) against clinical isolates. The study concluded that modifications in the thiophene moiety significantly enhanced antibacterial activity .

- Anti-inflammatory Mechanism : Another investigation focused on the mechanism of action related to COX inhibition. The results indicated that N-(1,5-dimethyl...) effectively inhibited COX-2 more selectively than COX-1, suggesting its potential as a safer alternative for treating inflammatory conditions .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research has indicated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide exhibits significant anti-inflammatory effects. Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest . Further research is ongoing to optimize its structure for enhanced efficacy against specific cancer types.

Synthesis and Derivatives

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide generally involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of the thiophene sulfonamide group .

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | 4-aminoantipyrine, hydrazine hydrate | Formation of pyrazole intermediate |

| 2 | Sulfonation | Thiophene derivative | Introduction of sulfonamide group |

| 3 | Purification | Column chromatography | Pure N-(1,5-dimethyl...) compound |

Case Study 1: Anti-inflammatory Activity

A study published in Molecular Bank demonstrated that derivatives of N-(1,5-dimethyl...) showed potent anti-inflammatory activity in animal models. The results indicated a significant reduction in edema when compared to control groups .

Case Study 2: Anticancer Activity

In a separate investigation, the compound's derivatives were tested against breast cancer cell lines. The results revealed IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use in oncology .

Comparaison Avec Des Composés Similaires

Structural Modifications and Functional Groups

The compound’s analogs differ primarily in substituents at the pyrazole 4-position and sulfonamide/amide-linked aromatic systems. Key examples include:

Physicochemical Properties

Crystallographic and Conformational Analysis

- Crystal Packing : Benzene-sulfonamide derivatives () form hydrogen-bonded networks (N–H⋯O) stabilizing the lattice, whereas acetamide analogs () adopt anti-periplanar conformations, influencing molecular aggregation .

Méthodes De Préparation

Primary Synthesis via Sulfonamide Coupling

The most widely reported method involves reacting 4-aminoantipyrine (4-AAP) with thiophene-2-sulfonyl chloride in anhydrous pyridine or dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of 4-AAP attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Scheme:

Typical Procedure:

-

Dissolve 4-AAP (1.0 equiv, 0.365 mmol) in dry pyridine (3 mL) under nitrogen.

-

Add thiophene-2-sulfonyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 6–12 hours.

-

Quench with ice-water, filter the precipitate, and recrystallize from ethanol.

Key Observations:

Solvent and Base Variations

Replacing pyridine with triethylamine in dichloromethane reduces side product formation. For example, a 1:1 mixture of 1,2-dichloroethane and methanol has been used for related sulfonamide syntheses, achieving comparable yields.

Conditions Table:

Solid-Phase Synthesis

A modified approach employs polymer-supported sulfonyl chlorides to simplify purification. This method, though less common for this compound, avoids column chromatography and enhances scalability.

Reaction Kinetics and Mechanistic Insights

Intramolecular Hydrogen Bonding

The crystal structure reveals an intramolecular C–H⋯O bond between the pyrazole carbonyl and a methyl group, forming an S(6) ring motif. This interaction stabilizes the planar pyrazole ring (r.m.s. deviation = 0.023 Å) and influences recrystallization behavior.

Purification and Characterization

Recrystallization Techniques

The crude product is typically recrystallized from ethanol or methanol, yielding colorless crystals. Water content during quenching critically affects crystal quality; ice-water mixtures (1:1) produce larger crystals with fewer defects.

Spectroscopic Data

IR (KBr, cm⁻¹):

-

3270 (N–H stretch), 1680 (C=O), 1350, 1160 (S=O symmetric/asymmetric).

¹H NMR (DMSO-d₆, δ ppm): -

2.25 (s, 3H, CH₃), 2.98 (s, 3H, N–CH₃), 7.45–7.89 (m, 5H, Ph), 6.95–7.20 (m, 3H, thiophene).

X-ray Crystallography:

-

Triclinic crystal system, space group P1.

-

Dihedral angles: 16.96° (pyrazole–benzene), 38.93° (pyrazole–thiophene).

Challenges and Practical Considerations

Moisture Sensitivity

Thiophene-2-sulfonyl chloride is highly moisture-sensitive. Reactions must be conducted under anhydrous conditions, with reagents dried over molecular sieves and solvents distilled prior to use.

Scalability Issues

Large-scale syntheses face difficulties in heat dissipation during exothermic chloride displacement. Gradual addition of sulfonyl chloride and ice-bath cooling mitigate this.

Applications and Derivatives

While pharmacological data for this specific compound are limited, structurally related sulfonamides exhibit antimicrobial and anti-inflammatory activities. Derivatives with modified thiophene rings (e.g., brominated analogs) show enhanced bioactivity, suggesting potential for further exploration .

Q & A

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Prepare the pyrazolone core via condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

- Step 2: Introduce the sulfonamide group through a nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and the pyrazolone intermediate.

- Key Techniques: Monitor reactions via TLC and characterize intermediates using , , and IR spectroscopy. Final purity is confirmed via HPLC or single-crystal X-ray diffraction (SCXRD) .

Example Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 1 | Phenylhydrazine, HCl | Ethanol | Reflux | 4–6 hours |

| 2 | Thiophene-2-sulfonyl chloride, EtN | DCM | 0–5°C → RT | 12 hours |

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Methodological Answer: SCXRD is the gold standard. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100–293 K) to minimize thermal motion .

- Refinement: Employ SHELXL (via SHELX suite) for structure solution and refinement. Typical parameters:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P222 | |

| Unit Cell (Å) | a = 8.422, b = 9.295, c = 14.501 | |

| R Factor | < 0.05 | |

| Data-to-Parameter Ratio | > 15:1 |

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer: Hydrogen bonding and π-π stacking are critical. For example:

- N–H···O/S Bonds: Common in sulfonamide derivatives (e.g., N–H···O=C interactions).

- Graph Set Analysis: Use Mercury or PLATON to classify motifs (e.g., rings) .

- Example from Analogues: Pyrazolone C=O groups form N–H···O bonds with sulfonamide NH, while thiophene rings participate in π-stacking (3.8–4.2 Å separation) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Methodological Answer: Contradictions arise from poor data quality or overparameterization. Mitigation strategies:

- Data Quality: Ensure completeness (>95%) and high I/σ(I) (>2) during collection .

- Restraints: Apply SHELXL restraints for geometrically similar bonds/angles .

- Validation: Cross-check with Hirshfeld surfaces (CrystalExplorer) to identify outliers .

- Alternative Models: Test twinning or disorder models if R factors remain high (>0.08) .

Q. What strategies optimize the biological activity of derivatives via structure-activity relationship (SAR) studies?

Methodological Answer: Focus on functional group modifications:

- Pyrazolone Core: Methyl groups at positions 1 and 5 enhance metabolic stability .

- Sulfonamide Group: Replace thiophene with substituted aromatics to modulate solubility/log P.

- Assays: Test in vitro against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using analogues as benchmarks .

Example SAR Table for Analogues:

| Derivative | Modification | Bioactivity (IC) | Reference |

|---|---|---|---|

| Parent Compound | None | 10 µM | |

| 4-NO-Thiophene variant | Electron-withdrawing | 2.5 µM |

Q. How is thermal stability assessed, and what degradation products are observed?

Methodological Answer: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- Conditions: Heat from 25°C to 600°C at 10°C/min under N.

- Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.